5-Bromo-7-fluoro-2-naphthaldehyde

Catalog No.
S8990677
CAS No.
M.F
C11H6BrFO
M. Wt
253.07 g/mol
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5-Bromo-7-fluoro-2-naphthaldehyde

Product Name

5-Bromo-7-fluoro-2-naphthaldehyde

IUPAC Name

5-bromo-7-fluoronaphthalene-2-carbaldehyde

Molecular Formula

C11H6BrFO

Molecular Weight

253.07 g/mol

InChI

InChI=1S/C11H6BrFO/c12-11-5-9(13)4-8-3-7(6-14)1-2-10(8)11/h1-6H

InChI Key

CISGOSWOHJIUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C=O)F)Br

Structural Characteristics

The structure of 5-bromo-7-fluoro-2-naphthaldehyde features a naphthalene backbone substituted with bromine at position 5, fluorine at position 7, and an aldehyde group at position 2. The SMILES notation $$ \text{O=CC1=CC=C2C(Br)=CC(F)=CC2=C1} $$ accurately represents its connectivity. The presence of electron-withdrawing groups (bromine and fluorine) adjacent to the aldehyde enhances its reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.

Physicochemical Data

Key physical properties include:

PropertyValueSource
Molecular Weight253.07 g/mol
Purity≥97%
Storage Temperature2–8°C
Physical FormWhite to yellow solid
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, DMF)

The compound’s insolubility in water necessitates the use of polar aprotic solvents for laboratory applications. Its melting and boiling points remain unspecified in available literature but are anticipated to align with related naphthaldehyde derivatives (e.g., 5-bromo-2-fluorobenzaldehyde melts at 58–62°C).

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

251.95861 g/mol

Monoisotopic Mass

251.95861 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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